(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol
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Overview
Description
(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a methanol group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The process can be scaled up to produce significant quantities of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include:
Oxidation: (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)aldehyde or (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)carboxylic acid.
Reduction: (7-Hydro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol.
Substitution: (7-Amino-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol.
Scientific Research Applications
(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes, including RORγt, PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of biological pathways involved in inflammation, cell proliferation, and metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol include:
- 7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-amine
- 5-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-amine
- 6-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-amine
Uniqueness
The uniqueness of this compound lies in its methanol group, which provides additional reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H6BrN3O |
---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
(7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol |
InChI |
InChI=1S/C7H6BrN3O/c8-5-1-2-11-7(3-5)9-6(4-12)10-11/h1-3,12H,4H2 |
InChI Key |
XXGNVPZTIAQTRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)CO)C=C1Br |
Origin of Product |
United States |
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